molecular formula C10H13NO2 B14480655 5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol CAS No. 65119-85-9

5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol

Katalognummer: B14480655
CAS-Nummer: 65119-85-9
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: UBVSKTABASCPDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol is an organic compound with a complex structure that includes both amino and diol functional groups. This compound is part of the tetrahydronaphthalene family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 5-nitro-5,6,7,8-tetrahydronaphthalene, followed by the reduction of the nitro group to an amino group. This process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing advanced reactors and catalysts to achieve high yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play crucial roles in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of amino-substituted derivatives .

Wissenschaftliche Forschungsanwendungen

5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol involves its interaction with various molecular targets and pathways. The amino and diol groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, making it a valuable compound in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,6,7,8-Tetrahydro-1-naphthylamine: Similar in structure but lacks the diol groups.

    5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Contains a carboxylic acid group instead of diol groups.

    1,2,3,4-Tetrahydronaphthalene: A simpler structure without amino or diol groups.

Uniqueness

5-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol is unique due to the presence of both amino and diol functional groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions in various scientific fields .

Eigenschaften

CAS-Nummer

65119-85-9

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

5-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C10H13NO2/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h4-5,8,12-13H,1-3,11H2

InChI-Schlüssel

UBVSKTABASCPDR-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=CC(=C(C=C2C1)O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.